molecular formula C8H8N4O B1418188 2-(2-Methyl-2H-tetrazol-5-yl)phenol CAS No. 65103-28-8

2-(2-Methyl-2H-tetrazol-5-yl)phenol

Cat. No. B1418188
CAS RN: 65103-28-8
M. Wt: 176.18 g/mol
InChI Key: KQCXXNIYQNTXDC-UHFFFAOYSA-N
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Description

“2-(2-Methyl-2H-tetrazol-5-yl)phenol” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 . It is a derivative of tetrazole, a class of compounds that have been found to have various applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, tetrazole derivatives can be synthesized using a variety of phenols . For instance, a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized by reacting α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to a 2-methyl-2H-tetrazol-5-yl group . Unfortunately, specific details about the 3D structure of this compound were not found.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.

Scientific Research Applications

1. Crystal Structure Analysis

The compound 2-(2-Methyl-2H-tetrazol-5-yl)phenol has been studied for its crystal structure. For instance, a study by Lee et al. (2017) analyzed the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product of a reaction involving 2-(2H-tetrazol-5-yl)phenol (Lee, Ryu, & Lee, 2017).

2. Biological and Pharmacological Studies

The biological and pharmacological properties of derivatives of this compound have been evaluated. For example, Masood et al. (2023) synthesized derivatives of this compound to assess their potential as angiotensin-II receptor antagonists. They also evaluated their antioxidant, antihypertensive, urease inhibitory, and antibacterial properties (Masood et al., 2023).

3. Synthesis and Chemical Characterization

Several studies have focused on the synthesis and chemical characterization of derivatives of this compound. Osyanin et al. (2015) explored the alkylation of 5-aryltetrazoles with 2- and 4-hydroxybenzyl alcohols, leading to the production of compounds related to this compound (Osyanin, Osipov, Nakushnov, Zemtsova, & Klimochkin, 2015).

4. Antifungal and Antimicrobial Activities

Research has been conducted on the antifungal and antimicrobial properties of tetrazole derivatives. Zhang et al. (2016) synthesized pyrazolo[1,5-a]pyrimidines derivatives, including a compound similar to this compound, and evaluated their antifungal abilities against various phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).

5. Corrosion Inhibition Studies

The use of this compound derivatives in corrosion inhibition has been explored. Yılmaz et al. (2016) studied the effect of a similar compound, 2-((thiazole-2-ylimino)methyl)phenol, as a corrosion inhibitor for mild steel in an acidic environment (Yılmaz, Fitoz, Ergun, & Emregül, 2016).

6. Fluorescent Sensor Development

Compounds related to this compound have been utilized in the development of fluorescent sensors. Amatori et al. (2014) investigated a compound, 2,6-bis{[7-(7-nitrobenzo[1,2,5]oxadiazole-4-yl)-3,10-dimethyl-1,4,7,10-tetraazacyclododeca-1-yl]methyl}phenol, as a fluorescent sensor for detecting various metal ions (Amatori, Ambrosi, Borgogelli, Fanelli, Formica, Fusi, Giorgi, Macedi, Micheloni, Paoli, Rossi, & Tassoni, 2014).

Safety and Hazards

While specific safety and hazard information for “2-(2-Methyl-2H-tetrazol-5-yl)phenol” was not found, it’s important to handle all chemical compounds with care. Always use personal protective equipment and ensure adequate ventilation when handling chemicals .

Mechanism of Action

Target of Action

Tetrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .

Mode of Action

Tetrazoles, in general, are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This property allows them to substitute the carboxyl group in pharmacological molecules, potentially affecting a variety of biochemical pathways .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 2-(2-Methyl-2H-tetrazol-5-yl)phenol may have good bioavailability.

Result of Action

Given the wide range of biological activities exhibited by tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that tetrazoles quickly react with acidic chemicals such as acid chlorides, anhydrides, and strong acids, as well as with strong oxidants, to generate caustic and toxic fumes and heat . This suggests that the compound’s action may be influenced by the chemical environment.

Biochemical Analysis

Biochemical Properties

2-(2-Methyl-2H-tetrazol-5-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to protect neuronal cells against oligomerized amyloid β-induced cellular senescence . This protective effect is mediated through the modulation of cell signaling pathways involved in cell survival and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a bioisostere of the carboxylic acid group, which allows it to substitute the carboxyl group in pharmacological molecules, thereby enhancing their bioavailability and reducing negative effects . Additionally, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of urease activity and antioxidant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant activity and enzyme inhibition. At high doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more water-soluble and easily excreted from the body . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, which may influence its localization and accumulation in specific tissues or cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage.

properties

IUPAC Name

2-(2-methyltetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCXXNIYQNTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(2H-1,2,3,4-tetraazol-5-yl)phenol (0.486 g, 3 mmol) and sodium hydroxide (NaOH) (72 mg, 3 mmol) in water (15 mL) a solution of tetrabutylammonium chloride (83 mg, 0.3 mmol) was added. The mixture was stirred for 5 min, then methyl iodide (0.425 g, 0.187 mL, 3 mmol) was added, and the mixture was stirred for 6 days. The organic layer was then separated, washed with water (2×15 mL), and dried. Evaporation of solvent and flash chromatography on silica gel (ethyl acetate/heptane, 1:1) afforded the subtitle compound (0.257 g, 49%).
Quantity
0.486 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
0.187 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.